molecular formula C17H20ClNO2 B2527721 methyl2-amino-2-methyl-3,3-diphenylpropanoatehydrochloride CAS No. 2413896-94-1

methyl2-amino-2-methyl-3,3-diphenylpropanoatehydrochloride

Cat. No.: B2527721
CAS No.: 2413896-94-1
M. Wt: 305.8
InChI Key: HPBPTLCJOFTQLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-2-methyl-3,3-diphenylpropanoate hydrochloride is a chemical compound with the molecular formula C17H20ClNO2. It is known for its unique structure, which includes both amino and ester functional groups. This compound is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of methyl 2-amino-2-methyl-3,3-diphenylpropanoate hydrochloride typically involves the reaction of methyl 2-amino-2-methyl-3,3-diphenylpropanoate with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the hydrochloride salt. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity .

Chemical Reactions Analysis

Methyl 2-amino-2-methyl-3,3-diphenylpropanoate hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 2-amino-2-methyl-3,3-diphenylpropanoate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-amino-2-methyl-3,3-diphenylpropanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways, making it a useful compound in research .

Comparison with Similar Compounds

Methyl 2-amino-2-methyl-3,3-diphenylpropanoate hydrochloride can be compared with similar compounds such as:

Properties

IUPAC Name

methyl 2-amino-2-methyl-3,3-diphenylpropanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2.ClH/c1-17(18,16(19)20-2)15(13-9-5-3-6-10-13)14-11-7-4-8-12-14;/h3-12,15H,18H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVHFGWAQAZLGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)C2=CC=CC=C2)(C(=O)OC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.